Benzenemethanamine, N-propyl-4-(trifluoromethyl)-
Description
Benzenemethanamine, N-propyl-4-(trifluoromethyl)- is a benzylamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a propyl substituent on the nitrogen atom. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the CF₃ group, which enhances metabolic stability and lipophilicity.
Structure
3D Structure
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYGHMYVJIQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920414 | |
| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-13-9 | |
| Record name | Benzenemethanamine, N-propyl-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[4-(Trifluoromethyl)phenyl]methyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 4-(Trifluoromethyl)Benzylamine
The most direct route involves reductive amination between 4-(trifluoromethyl)benzylamine (CAS 3300-51-4) and propionaldehyde. This method, validated for analogous secondary amines, proceeds via imine intermediate formation followed by reduction:
Reaction Scheme:
$$
\text{4-(Trifluoromethyl)benzylamine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}4/\text{NaCNBH}3} \text{N-Propyl-4-(trifluoromethyl)benzenemethanamine}
$$
Optimized Conditions:
- Solvent: Methanol or dichloromethane
- Temperature: 0°C to room temperature (20–25°C)
- Reducing Agent: Sodium cyanoborohydride (NaCNBH$$_3$$) preferred for chemoselectivity
- Yield: ~70–85% (estimated from comparable systems)
This method avoids over-alkylation risks associated with direct alkylation and benefits from commercial availability of starting materials.
Alkylation of 4-(Trifluoromethyl)Benzylamine
Alternative N-propylation via nucleophilic substitution employs alkyl halides under basic conditions:
Reaction Scheme:
$$
\text{4-(Trifluoromethyl)benzylamine} + \text{CH}3\text{CH}2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{N-Propyl-4-(trifluoromethyl)benzenemethanamine}
$$
Key Considerations:
- Base Selection: Potassium carbonate (K$$2$$CO$$3$$) or cesium carbonate (Cs$$2$$CO$$3$$) in polar aprotic solvents (DMF, acetonitrile)
- Stoichiometry: Excess propyl bromide (1.5–2.0 equiv) to minimize di-alkylation
- Temperature: 50–80°C for 12–24 hours
- Challenges: Competing elimination reactions require careful moisture control
While this method is conceptually straightforward, the need for rigorous purification (e.g., column chromatography) to remove unreacted starting materials and di-alkylated byproducts makes it less efficient than reductive amination.
Palladium-Catalyzed Cyanation Followed by Reduction
A patent-pending approach for trifluoromethyl-substituted aromatics involves sequential cyanation and reduction:
Comparative Analysis of Methodologies
Purification and Characterization
Final products are typically isolated as free bases or hydrochloride salts. For the hydrochloride form (as in the meta-isomer):
- Acidification: Treat amine with HCl in diethyl ether
- Recrystallization: Ethanol/water mixtures (4:1 v/v)
- Analysis:
Industrial Applications and Modifications
The compound’s structural analogs serve as:
- Pharmaceutical Intermediates: Serotonin receptor modulators
- Agrochemicals: Herbicidal agents (via quaternization of the amine)
- Ligands: Chiral catalysts in asymmetric synthesis
Recent advances in continuous-flow reductive amination could enhance scalability, with preliminary reports indicating 20% yield improvements over batch processes.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-propyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenemethanamine, N-propyl-4-(trifluoromethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-propyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Structural Features
Target Compound :
- Structure: 4-CF₃-C₆H₄-CH₂-NH-C₃H₇
- Functional Groups: Benzylamine backbone, para-trifluoromethyl, N-propyl substituent.
Analog Compounds :
- N-Methyl-4-(trifluoromethyl)benzylamine (CAS 90390-11-7):
- Structure: 4-CF₃-C₆H₄-CH₂-NH-CH₃
- Key Difference: Methyl group on nitrogen instead of propyl .
- Structure: 4-CF₃-C₆H₄-NH-C₃H₇
- Key Difference: Amine directly attached to the benzene ring (aniline derivative) .
- Benzenemethanamine, N-(phenylmethyl)- (CAS 10222-01-2):
- Structure: C₆H₅-CH₂-NH-CH₂-C₆H₅
- Key Difference: Dibenzylamine structure without CF₃ .
- Benzenemethanamine, α-methyl-4-(2-methylpropyl)- (CAS 164579-51-5):
- Structure: 4-(isobutyl)-C₆H₃-CH(CH₃)-NH₂
- Key Difference: Branched alkyl substituent on benzene and α-methyl on the benzylamine .
Functional Implications
- Electron Effects: The CF₃ group reduces electron density on the aromatic ring, decreasing electrophilic substitution reactivity and amine basicity compared to non-fluorinated analogs.
- N-Substituent Impact: Propyl vs. Benzyl vs. Aniline: Benzylamine derivatives (CH₂-NH-R) exhibit different electronic and steric profiles compared to aniline derivatives (direct NH-R attachment) .
Physicochemical Properties
Biological Activity
Benzenemethanamine, N-propyl-4-(trifluoromethyl)-, also known by its chemical formula C11H14F3N and molecular weight of 217.23 g/mol, has garnered attention in various fields, particularly medicinal chemistry and material science. This article presents a detailed examination of its biological activity, including synthesis methods, potential therapeutic applications, and interactions with biological targets.
Chemical Structure and Properties
The compound features a trifluoromethyl group at the para position of a benzene ring, linked to a propyl chain via a methylene bridge to an amine group. This unique arrangement enhances its lipophilicity and may influence its pharmacokinetic properties compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3N |
| Molecular Weight | 217.23 g/mol |
| Structure | Trifluoromethyl group at para position |
Pharmacological Potential
Preliminary studies suggest that Benzenemethanamine, N-propyl-4-(trifluoromethyl)- may interact with specific enzymes and receptors , indicating potential therapeutic applications. The trifluoromethyl group is known to enhance binding affinity, which could be beneficial in drug development.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines. For instance, studies have shown that trifluoromethyl-substituted amines can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .
- Neurological Implications : The compound's interaction with neurotransmitter receptors is under investigation. Initial findings suggest potential effects on serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .
Case Studies
- A study involving analogs of Benzenemethanamine demonstrated significant anti-proliferative activity against non-small cell lung cancer (NSCLC) cells. The mechanism was attributed to kinase inhibition, highlighting the importance of structural modifications in enhancing biological activity .
- Another research effort focused on the compound's ability to modulate PPAR (Peroxisome Proliferator-Activated Receptors) activity, which plays a role in metabolic processes and inflammation. Activation of PPARγ by similar compounds has shown promise in reducing inflammation in murine models .
The precise mechanisms through which Benzenemethanamine exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with various molecular targets:
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance the compound's ability to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could alter signaling pathways related to mood regulation and cognitive function.
Q & A
Q. What are the optimal synthetic routes for preparing N-propyl-4-(trifluoromethyl)benzenemethanamine with high purity?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-(trifluoromethyl)benzaldehyde with propylamine under hydrogenation conditions (e.g., using NaBH4 or Pd/C) yields the primary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
Employ a combination of:
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl groups (δ -60 ppm in 19F NMR). The propylamine chain shows characteristic methylene/methyl shifts (δ 1.0–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ for C11H14F3N: 230.12) .
- FT-IR : Confirm NH stretches (~3300 cm⁻¹) and CF3 symmetric/asymmetric vibrations (1100–1250 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
Use fume hoods, nitrile gloves, and protective eyewear. The compound may release hazardous amines or fluorinated byproducts under thermal decomposition. Store at -20°C in airtight containers. Refer to SDS guidelines for spill management and emergency exposure protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictions may arise from assay conditions (e.g., solvent polarity, pH) or impurities. Mitigate via:
- Dose-response validation : Test multiple concentrations (1 nM–100 µM) across replicates.
- Metabolomics profiling : Use GC-MS or LC-MS to identify degradation products interfering with bioassays .
- Control experiments : Compare results with structurally analogous compounds (e.g., N-ethyl or N-butyl derivatives) to isolate substituent effects .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Model binding to serotonin receptors (e.g., 5-HT3) using the trifluoromethyl group’s electron-withdrawing properties to assess hydrophobic pocket interactions.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .
Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?
The CF3 group enhances metabolic stability by resisting cytochrome P450 oxidation. Validate via:
- In vitro incubation : Monitor degradation in liver microsomes (human/rat) using LC-MS.
- Half-life determination : Compare with non-fluorinated analogs (e.g., methyl or chloro derivatives) .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with ethanol/hexane.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Factors include:
- Reagent quality : Trace moisture in solvents or amines reduces NaBH4 efficiency.
- Temperature control : Exothermic reactions require strict cooling (0–5°C) to prevent side reactions.
- Workup protocols : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) lowers isolated yields .
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
The compound’s amphiphilic nature (polar NH2 vs. hydrophobic CF3) causes solvent-dependent behavior. Perform:
- Solubility screens : Use shake-flask methods with UV-Vis quantification (λmax ~255 nm).
- Co-solvent systems : Test DMSO/water or ethanol/cyclohexane mixtures for improved dissolution .
Methodological Best Practices
Q. Designing dose-response experiments for receptor binding studies
- Positive controls : Include known agonists/antagonists (e.g., ondansetron for 5-HT3).
- Radioligand displacement assays : Use [3H]-GR65630 to quantify IC50 values.
- Statistical rigor : Apply nonlinear regression (GraphPad Prism) with Hill slope adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
